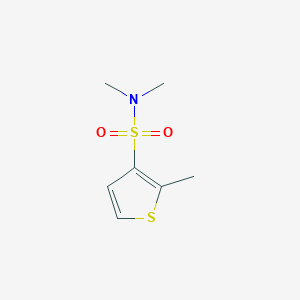![molecular formula C9H11FO2 B11715136 [2-(2-Fluoroethoxy)phenyl]methanol](/img/structure/B11715136.png)
[2-(2-Fluoroethoxy)phenyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(2-Fluoroethoxy)phenyl]methanol: is an organic compound with the molecular formula C9H11FO2 It is a derivative of phenylmethanol, where the phenyl ring is substituted with a 2-fluoroethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(2-Fluoroethoxy)phenyl]methanol typically involves the reaction of phenylmethanol with 2-fluoroethanol in the presence of a suitable catalyst. The reaction conditions often include:
Catalyst: Acidic or basic catalysts can be used to facilitate the reaction.
Temperature: The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Solvent: Common solvents include polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-throughput screening techniques can help identify the most effective catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-(2-Fluoroethoxy)phenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The fluoroethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of [2-(2-Fluoroethoxy)phenyl]aldehyde or [2-(2-Fluoroethoxy)phenyl]carboxylic acid.
Reduction: Formation of [2-(2-Fluoroethoxy)phenyl]methane.
Substitution: Formation of various substituted phenylmethanols depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: [2-(2-Fluoroethoxy)phenyl]methanol is used as an intermediate in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: The compound is used in research to study the mechanisms of various organic reactions.
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate the effects of fluoroethoxy groups on biological activity.
Enzyme Inhibition: It is studied for its potential to inhibit certain enzymes, which could have therapeutic applications.
Medicine:
Drug Development: this compound is explored as a potential lead compound in the development of new pharmaceuticals.
Pharmacokinetics: Studies are conducted to understand its absorption, distribution, metabolism, and excretion in the body.
Industry:
Material Science: The compound is used in the development of new materials with specific properties, such as improved thermal stability or resistance to degradation.
Chemical Manufacturing: It is used as a building block in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of [2-(2-Fluoroethoxy)phenyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethoxy group can enhance the compound’s binding affinity to these targets, leading to increased biological activity. The pathways involved may include:
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites.
Receptor Modulation: It can modulate the activity of specific receptors, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
[2-(2-Methoxyethoxy)phenyl]methanol: Similar structure but with a methoxy group instead of a fluoroethoxy group.
[2-(2-Chloroethoxy)phenyl]methanol: Similar structure but with a chloroethoxy group instead of a fluoroethoxy group.
[2-(2-Bromoethoxy)phenyl]methanol: Similar structure but with a bromoethoxy group instead of a fluoroethoxy group.
Comparison:
Binding Affinity: The fluoroethoxy group in [2-(2-Fluoroethoxy)phenyl]methanol can enhance binding affinity to molecular targets compared to methoxy, chloroethoxy, or bromoethoxy groups.
Biological Activity: The presence of the fluoroethoxy group can lead to increased biological activity and specificity in certain applications.
Chemical Stability: The fluoroethoxy group can provide greater chemical stability compared to other substituents, making this compound more suitable for certain industrial applications.
Properties
IUPAC Name |
[2-(2-fluoroethoxy)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO2/c10-5-6-12-9-4-2-1-3-8(9)7-11/h1-4,11H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPHUGMJQPLJJCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)OCCF |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
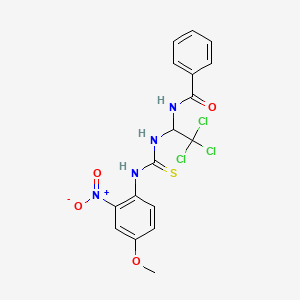
![[6S-(6alpha,7beta,7aalpha)]-7,7a-Dihydro-7-hydroxy-6-methoxy-4H-furo[3,2-c]pyran-2(6H)-one](/img/structure/B11715072.png)
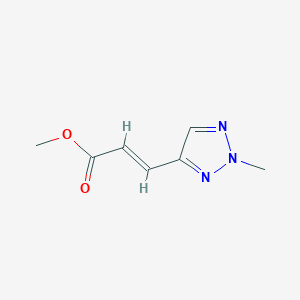
![2-methyl-N-(2,2,2-trichloro-1-{[(2-chloro-4-nitroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11715079.png)
![7-Nitro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B11715098.png)
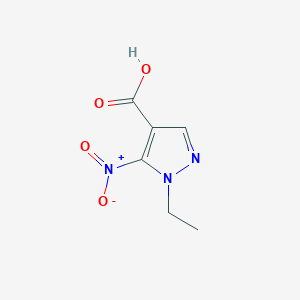

![(3aS,3bR,9aR,9bS,11aS)-1-hydroxy-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-one](/img/structure/B11715115.png)
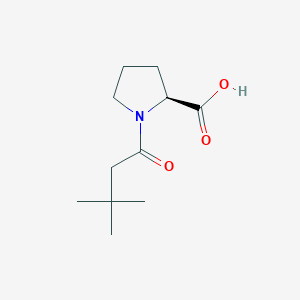
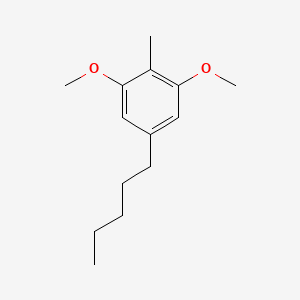
![(3E)-4,7,7-Trimethyl-3-(2-phenylhydrazin-1-ylidene)bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B11715142.png)

